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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of cholecystokinin (CCK), a crucial peptide hormone and neurotransmitter in the
gastrointestinal and central nervous systems. Understanding the intricate relationship between
the structure of CCK and its analogs and their activity at the two main receptor subtypes,
CCK1R and CCKZ2R, is paramount for the rational design of selective and potent therapeutic
agents.

Core Concepts of Cholecystokinin SAR

The biological activity of cholecystokinin is primarily determined by its C-terminal octapeptide
fragment, CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). Modifications to this core
sequence have profound effects on receptor binding affinity and functional potency. Key
structural features governing CCK's activity include:

e The C-Terminal Heptapeptide-Amide: This region is essential for high-affinity binding and
biological activity at the CCK1 receptor.[1]

o Sulfated Tyrosine Residue: The presence of a sulfate group on the tyrosine residue at
position 7 from the C-terminus is critical for high-affinity binding to the CCK1 receptor, with its
removal leading to a 500-fold reduction in affinity.[1] In contrast, the CCK2 receptor shows
less stringent dependence on this sulfation for high-affinity binding.[1][2]
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o C-Terminal Tetrapeptide-Amide: The sequence Trp-Met-Asp-Phe-NH2 is the minimal
fragment required for binding to the CCK2 receptor.[1]

o Aspartic Acid Residues: The N-terminal and C-terminal aspartic acid residues in CCK-8 play
roles in receptor interaction and signaling.

» Methionine and Tryptophan Residues: The methionine and tryptophan residues within the C-
terminal octapeptide are crucial for receptor interaction. The tryptophan moiety, in particular,
is a critical pharmacophore for both CCK1 and CCK2 receptors.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50)
of various CCK analogs and related peptides for the human CCK1 and CCK2 receptors. This
data provides a quantitative basis for understanding the structure-activity relationships.

Table 1: Binding Affinities of Natural CCK Peptides and Analogs

Peptide/Analo ) . Key Structural
CCK1R Ki (nM) CCK2R Ki (nM) Reference(s)
9 Feature
Endogenous
CCK-8 (sulfated) 0.6-1 03-1 )
ligand
Longer
CCK-58 ~0.6 ~0.3-1 endogenous
form
CCK-8 _
~300 - 500 ~0.3-1 Lack of sulfation
(desulfated)
Different N-
) terminus,
Gastrin-17 ~600 - 1000 ~0.3-1
Tyr(SO3H) at
position 6
C-terminal
CCK-4 >1000 ~3-10 _
tetrapeptide
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Table 2: Structure-Activity Relationship of C-Terminal Modifications

Pancreatic

Analog of Ac- Brain (CCK2) Modification at
(CCK1) IC50 Reference(s)
CCK-7 IC50 (M) Phe33
(M)
Phenyl (2) 1.0x10°° 2.0x10-° Unmodified
Phenyl replaced
Cyclopentyl (20) 2.0x10-° 3.0x10-°
by cyclopentyl
Phenyl replaced
Cyclohexyl (21) 8.0 x 1010 1.0x10°°
by cyclohexyl
Phenyl replaced
Cyclooctyl (23) 1.0x 1071 1.0x107°
by cyclooctyl
Phenyl replaced
2-Naphthyl (27) 1.0x 1014 1.0x 10710
by 2-naphthyl
Phenyl replaced
1-Naphthyl (29) 1.0 x 10-1 1.0 x 10-1°

by 1-naphthyl

Table 3: Impact of N-Terminal Modifications on CCK2R Affinity

. N-Terminal
Peptide Analog CCK2R IC50 (nM) . Reference(s)
Modification
Pentagastrin 0.84 £0.22 BOC-pAla
DOTA-DGIu-Ala-Tyr-
DOTA-MGS5 04+0.2
Gly
DOTA-(DGlu)5-Ala-
Analog 1 0.18 £0.02
Tyr-Gly
DOTA-(GABOB)2-
Analog 2 0.24+0.8

BAla

Signaling Pathways
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Activation of CCK receptors initiates a cascade of intracellular signaling events. Both CCK1R
and CCK2R are G protein-coupled receptors (GPCRs) that primarily couple to Gg/11, leading
to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate
(IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration
and activation of protein kinase C (PKC). Additionally, other signaling pathways, including those
involving Gs and G12/13, have also been implicated.

Click to download full resolution via product page

CCK1 Receptor Signaling Pathway

Click to download full resolution via product page

CCK2 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity
relationship of CCK analogs. Below are representative protocols for key assays.
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Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a

radiolabeled ligand.

Materials:

Cell membranes expressing the target CCK receptor (e.g., from CHO-K1 cells stably
transfected with human CCK1R or CCK2R).

Radioligand: [*2°]]Bolton-Hunter labeled CCK-8 ([12°I]BH-CCK-8).
Binding Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4.
Wash Buffer: 50 mM Tris-HCI, pH 7.4.

Non-specific binding control: 1 uM unlabeled CCK-8.

Test compounds (CCK analogs).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of the test compounds.

In a 96-well plate, add in the following order: 50 pL of binding buffer, 50 uL of test compound
or non-specific binding control, 50 uL of radioligand (final concentration ~20-50 pM), and 100
uL of cell membrane suspension (10-20 ug protein).

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3%
polyethyleneimine.

Wash the filters three times with 3 mL of ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a
scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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